molecular formula C8H14N2O B15071858 ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone

((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B15071858
M. Wt: 154.21 g/mol
InChI Key: HXWVNYUBMSASCA-NKWVEPMBSA-N
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Description

((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features both aziridine and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the aziridine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of an appropriate aziridine precursor with a pyrrolidine derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The aziridine and pyrrolidine rings can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The aziridine and pyrrolidine rings can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine and pyrrolidine derivatives, such as:

  • ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanol
  • ((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)ethanone

Uniqueness

((2R,3S)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific stereochemistry and the combination of aziridine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

[(2R,3S)-3-methylaziridin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C8H14N2O/c1-6-7(9-6)8(11)10-4-2-3-5-10/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

HXWVNYUBMSASCA-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1[C@@H](N1)C(=O)N2CCCC2

Canonical SMILES

CC1C(N1)C(=O)N2CCCC2

Origin of Product

United States

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